molecular formula C10H10ClNO3 B1329519 Ethyl [(4-chlorophenyl)amino](oxo)acetate CAS No. 5397-14-8

Ethyl [(4-chlorophenyl)amino](oxo)acetate

Cat. No. B1329519
CAS RN: 5397-14-8
M. Wt: 227.64 g/mol
InChI Key: JFAOXNRPSKOLNC-UHFFFAOYSA-N
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Description

Ethyl (4-chlorophenyl)aminoacetate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a 4-chlorophenyl group, an amino group, and an oxoacetate moiety. It has been explored for its hypolipidemic activities, as a building block for hypoglycemic agents, and for its potential antitumor activities .

Synthesis Analysis

The synthesis of ethyl (4-chlorophenyl)aminoacetate and its derivatives has been achieved through various methods. For instance, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a derivative with hypolipidemic activity, was synthesized and evaluated in Sprague-Dawley rats . Another study reported the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual GK and PPARγ activators, through alkylation and selective reduction . Additionally, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized by condensation and reduction processes, demonstrating antitumor activity .

Molecular Structure Analysis

The molecular structure of ethyl (4-chlorophenyl)aminoacetate derivatives has been extensively studied using various analytical techniques. X-ray diffraction has been a key tool in determining the crystal structure of these compounds, revealing details such as unit cell parameters and space groups . For example, the crystal structure of ethyl 2-(4-aminophenoxy)acetate was determined to be in the triclinic crystal system . Similarly, the structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was solved by direct methods and refined to an R value of 0.0462 .

Chemical Reactions Analysis

The reactivity of ethyl (4-chlorophenyl)aminoacetate derivatives has been explored in various chemical reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized by Knoevenagel condensation, and its antimicrobial and antioxidant activities were evaluated . The compound ethyl 2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate was used as a modified Yamaguchi reagent for enantioselective esterification and peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (4-chlorophenyl)aminoacetate derivatives have been characterized using various spectroscopic methods, including NMR, IR, and MS. These studies have provided insights into the vibrational frequencies, electronic transitions, and molecular interactions within the compounds . For example, the experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to specific electronic transitions using TD-DFT calculations .

Scientific Research Applications

  • Antimicrobial Applications :

    • Synthesized quinazolines containing the Ethyl (4-chlorophenyl)aminoacetate structure demonstrated potential as antimicrobial agents. These compounds were effective against various bacterial and fungal strains, such as Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
    • A study on 4H-pyrano[3,2-c]quinoline derivatives, which are structurally similar to Ethyl (4-chlorophenyl)aminoacetate, revealed antimicrobial efficacy. These compounds were shown to inhibit growth of bacteria like Escherichia coli and Salmonella typhi (Sah, Bidawat, Seth, & Gharu, 2014).
  • Material Science and Organic Synthesis :

    • Ethyl (4-chlorophenyl)aminoacetate and its derivatives have been used in the synthesis of various organic compounds. For instance, the synthesis of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives using OxymaPure showed high yield and purity, indicating the versatility of these compounds in organic synthesis (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
    • In the field of photovoltaics, derivatives of Ethyl (4-chlorophenyl)aminoacetate were used in the fabrication of organic-inorganic photodiodes. These compounds demonstrated photovoltaic properties and contributed to the improvement of diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
  • Pharmaceutical Research :

    • A novel anticancer prodrug, structurally related to Ethyl (4-chlorophenyl)aminoacetate, was evaluated using adsorptive stripping voltammetry. This study highlights the compound's potential in cancer treatment (Stępniowska, Sztanke, Tuzimski, Korolczuk, & Sztanke, 2017).
  • Chemical Analysis and Spectroscopy :

properties

IUPAC Name

ethyl 2-(4-chloroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAOXNRPSKOLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202261
Record name Ethyl N-(4-chlorophenyl)-2-oxoglycinate
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Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(4-chlorophenyl)amino](oxo)acetate

CAS RN

5397-14-8
Record name Ethyl 2-[(4-chlorophenyl)amino]-2-oxoacetate
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Record name Ethyl N-(4-chlorophenyl)-2-oxoglycinate
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Record name Ethyl N-(4-chlorophenyl)-2-oxoglycinate
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Synthesis routes and methods I

Procedure details

Triethylamine (1.52 ml) and ethyl chlorooxoacetate (1.11 ml) were successively added to a solution of 4-chloroaniline (1.16 g) in methylene chloride (26 ml), and the mixture was stirred at room temperature for 14 hours. After a saturated aqueous solution of sodium hydrogencarbonate was added to the reaction mixture to conduct liquid separation, the resultant organic layer was successively washed with a 10% aqueous solution of citric acid and saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. After the solvent was concentrated under reduced pressure, hexane was added to the residue to deposit crystals, and the crystals were collected by filtration and dried to obtain the title compound (1.89 g).
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-chloroaniline (1.16 g) in methylene chloride (26 mL) were sequentially added triethylamine (1.52 mL) and ethyl chlorooxoacetate (1.11 mL) under ice cooling, and the thus-obtained mixture was stirred at room temperature for 14 hours. Saturated aqueous sodium hydrogencarbonate was added to the reaction mixture to partition the mixture. The organic layer was sequentially washed with 10% aqueous citric acid and saturated brine, and was dried over sodium sulfate anhydrate. The solvent was concentrated under reduced pressure, and hexane was added to the residue. The precipitated crystals were collected by filtration, and were dried, to thereby give the title compound (1.89 g).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step Two
Quantity
1.11 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Five

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